1,2,4-Trichlorobenzene-d3
Overview
Description
1,2,4-Trichlorobenzene-d3 is a deuterated form of 1,2,4-trichlorobenzene, where three hydrogen atoms are replaced by deuterium atoms. It is a stable isotope-labeled compound with the empirical formula C6D3Cl3 and a molecular weight of 184.47 g/mol . This compound is primarily used in scientific research, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.
Mechanism of Action
Target of Action
1,2,4-Trichlorobenzene-d3 is primarily used as a solvent and chemical intermediate to produce other compounds . It is used to dissolve special materials such as oils, waxes, resins, greases, and rubber . .
Mode of Action
As a solvent, it likely interacts with its targets by dissolving them, thereby facilitating their reactions with other substances .
Biochemical Pathways
This compound is biodegraded to the corresponding chlorinated catechol by means of dioxygenase and dehydrogenase system, and then channeled into the tricarboxylic acid pathway through ortho cleavage . This process allows the compound to be broken down and utilized by microorganisms, contributing to its role in bioremediation .
Pharmacokinetics
It is known that the compound has a boiling point of 214°c and a density of 1454 g/mL . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
It is known that trichlorobenzenes, in general, can have toxic effects on the liver and kidney, and are possibly teratogenic . Chronic oral exposure to trichlorobenzenes has been observed to result in increased adrenal weights and vacuolization of the zona fasciculata in the cortex in rats .
Action Environment
This compound is stable at room temperature, but may react violently if in contact with strong oxidants . Heating, burning, or contact with incompatible materials may give off irritating or toxic fumes . Care must be taken to avoid exposure to light, heat, open flames, and other potential sources of ignition . Environmental factors such as temperature and the presence of other chemicals can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
1,2,4-Trichlorobenzene-d3 plays a significant role in biochemical reactions, particularly in studies involving metabolic pathways and enzyme interactions. It interacts with various enzymes and proteins, including dioxygenases and dehydrogenases, which facilitate its degradation and transformation. These interactions are crucial for understanding the compound’s behavior in biological systems and its potential impact on metabolic processes .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress, leading to changes in cellular function and viability. Studies have demonstrated that this compound can alter the expression of genes involved in detoxification and stress response pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to specific enzymes, such as dioxygenases, which catalyze its degradation. This binding can result in the formation of reactive intermediates that further interact with cellular components, leading to various biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental conditions, such as temperature and pH. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression. These temporal effects are important for understanding the compound’s behavior in biological systems .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic effects, including liver and kidney damage. Studies have shown that there are threshold effects, where certain dosages result in significant biochemical and physiological changes. Understanding these dosage effects is crucial for assessing the compound’s safety and potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, including its degradation by dioxygenases and dehydrogenases. These enzymes facilitate the conversion of the compound into less toxic intermediates, which are further metabolized and excreted. The compound’s interaction with these enzymes can affect metabolic flux and the levels of metabolites in biological systems .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation in specific tissues can influence its biochemical effects and potential toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its presence in certain subcellular locations can affect its interactions with biomolecules and its overall biochemical impact .
Preparation Methods
1,2,4-Trichlorobenzene-d3 can be synthesized through various methods. One common synthetic route involves the deuteration of 1,2,4-trichlorobenzene. This process typically includes the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . Industrial production methods may involve similar deuteration processes but on a larger scale, ensuring high isotopic purity and yield.
Chemical Reactions Analysis
1,2,4-Trichlorobenzene-d3 undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form chlorinated benzoic acids under strong oxidative conditions using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of this compound can lead to the formation of less chlorinated benzene derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 1,2,4-trihydroxybenzene .
Scientific Research Applications
1,2,4-Trichlorobenzene-d3 has a wide range of applications in scientific research:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to its deuterium content, it is used as an internal standard or solvent in NMR studies to provide accurate and reliable spectral data.
Environmental Studies: It is used as a tracer to study the environmental fate and transport of chlorinated aromatic compounds.
Toxicology: Research involving the toxicological effects of chlorinated benzenes often employs this compound to understand its behavior and impact on biological systems.
Chemical Synthesis: It serves as a precursor or intermediate in the synthesis of more complex chlorinated aromatic compounds.
Comparison with Similar Compounds
1,2,4-Trichlorobenzene-d3 can be compared with other similar compounds such as:
1,2,4-Trichlorobenzene: The non-deuterated form, which is commonly used as a solvent and in the synthesis of dyes and pesticides.
1,3,5-Trichlorobenzene-d3: Another deuterated isomer with different chlorine atom positions, used in similar research applications.
1,2-Dichlorobenzene-d4: A deuterated form with two chlorine atoms, used in NMR spectroscopy and environmental studies.
The uniqueness of this compound lies in its specific isotopic labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques .
Properties
IUPAC Name |
1,2,4-trichloro-3,5,6-trideuteriobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3/c7-4-1-2-5(8)6(9)3-4/h1-3H/i1D,2D,3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKONEOXTCPAFI-CBYSEHNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)Cl)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583993 | |
Record name | 1,2,4-Trichloro(~2~H_3_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2199-72-6 | |
Record name | 1,2,4-Trichloro(~2~H_3_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2199-72-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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